molecular formula C10H12N2O2 B2868398 N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1786329-68-7

N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2868398
CAS RN: 1786329-68-7
M. Wt: 192.218
InChI Key: IJOZMMOOCJQGLA-UHFFFAOYSA-N
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Description

“N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is a chemical compound that is used as an organic synthesis intermediate and pharmaceutical intermediate . It is part of the 4-Quinolone-3-Carboxamides family, which has been reported to harbor vast therapeutic potential .


Synthesis Analysis

The synthesis of “N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” involves a green and efficient methodology . The conversion of N-1 substituted 4-Quinolone 3-Carboxylate to its corresponding carbamates is highly restrictive. This motivated researchers to adopt a much simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4- Quinolone-3-Carboxamides with excellent yields .


Molecular Structure Analysis

The molecular structure of “N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” is part of the 4-quinolone scaffold, which holds significant relevance in medicinal chemistry . The quinolone itself is a privileged scaffold in terms of its druggability, finding its utility in drugs ranging from anticancer, antibacterial, and antiviral to cystic fibrosis and cardiotonic .


Chemical Reactions Analysis

The chemical reactions involving “N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” are part of the production of quinolone antibiotics . These methods range from multi-stepped, one-pot, flow chemistry, and metal-catalyzed reactions resulting in targeted modification at C2, C3, or N-hydroxylation .

Scientific Research Applications

Antibacterial Agents

This compound serves as a precursor for synthesizing derivatives with potent antibacterial properties. The structural motif of dihydropyridine is known to be effective against a range of bacterial strains. Researchers have been exploring modifications at the N-1 position to enhance the antibacterial efficacy and reduce toxicity .

Antiplasmodial Activity

The dihydropyridine core is also investigated for its potential in treating malaria. Compounds derived from N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide have shown promise in inhibiting the growth of Plasmodium spp., the parasite responsible for malaria .

Cytotoxic Agents

In cancer research, derivatives of this compound are synthesized to assess their cytotoxic effects on various cancer cell lines. The goal is to find new therapeutic agents that can selectively target and kill cancer cells while sparing healthy cells .

Anti-Tubercular Agents

Given the urgent need for new treatments for tuberculosis, the dihydropyridine derivatives are being studied for their anti-tubercular properties. These compounds could potentially inhibit the bacteria Mycobacterium tuberculosis and help in the development of new drugs .

Tyrosine Kinase Inhibition

Tyrosine kinases are enzymes that play a crucial role in signal transduction pathways. Inhibitors targeting these enzymes can be effective in treating various diseases, including cancer. The dihydropyridine derivatives are explored for their ability to inhibit tyrosine kinase activity .

Anti-Inflammatory Potential

The compound’s derivatives are also being researched for their anti-inflammatory effects. They may act as ligands for cannabinoid receptors, which are involved in the regulation of inflammation and pain. This application could lead to the development of new anti-inflammatory medications .

Future Directions

The future directions for “N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide” could involve further exploration of its therapeutic potential . The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4- Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential . This may also be adaptable for the derivatization of other such less reactive carboxylate species .

properties

IUPAC Name

1-methyl-2-oxo-N-prop-2-enylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-3-6-11-9(13)8-5-4-7-12(2)10(8)14/h3-5,7H,1,6H2,2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOZMMOOCJQGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

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